molecular formula C9H8N2OS2 B7787855 2-prop-2-enylsulfanyl-1H-thieno[3,2-d]pyrimidin-4-one

2-prop-2-enylsulfanyl-1H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B7787855
M. Wt: 224.3 g/mol
InChI Key: QWELKKMMJMSCLJ-UHFFFAOYSA-N
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Description

Compound “2-prop-2-enylsulfanyl-1H-thieno[3,2-d]pyrimidin-4-one” is a chemical entity registered in the PubChem database. It is known for its unique structural properties and potential applications in various scientific fields. The compound’s molecular structure and properties make it a subject of interest for researchers in chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of compound “2-prop-2-enylsulfanyl-1H-thieno[3,2-d]pyrimidin-4-one” involves specific synthetic routes that include the reaction of epoxy resin with aldehyde containing reactive hydrogen to obtain an aldehyde group-containing epoxy derivative. This derivative is then reacted with primary amine under controlled conditions to produce the desired compound .

Industrial Production Methods: Industrial production methods for compound “this compound” typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: Compound “2-prop-2-enylsulfanyl-1H-thieno[3,2-d]pyrimidin-4-one” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: It can be reduced using suitable reducing agents to yield reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions may involve the use of catalysts and solvents to facilitate the reaction.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Compound “2-prop-2-enylsulfanyl-1H-thieno[3,2-d]pyrimidin-4-one” has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of compound “2-prop-2-enylsulfanyl-1H-thieno[3,2-d]pyrimidin-4-one” involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    CID 2632: A cephalosporin antibiotic with antibacterial properties.

    CID 6540461: Another cephalosporin with similar pharmacological actions.

    CID 5362065: A compound with structural similarities and potential biological activities.

    CID 5479530: A cephalosporin known for its therapeutic applications.

Uniqueness: Compound “2-prop-2-enylsulfanyl-1H-thieno[3,2-d]pyrimidin-4-one” stands out due to its unique structural features and versatile applications across different scientific domains. Its ability to undergo various chemical reactions and its potential in research and industrial applications make it a valuable compound for further exploration.

Properties

IUPAC Name

2-prop-2-enylsulfanyl-1H-thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS2/c1-2-4-14-9-10-6-3-5-13-7(6)8(12)11-9/h2-3,5H,1,4H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWELKKMMJMSCLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC(=O)C2=C(N1)C=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCSC1=NC(=O)C2=C(N1)C=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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